molecular formula C4H8O2 B3174613 Oxiraneethanol, (2S)- CAS No. 95404-59-4

Oxiraneethanol, (2S)-

Cat. No. B3174613
CAS RN: 95404-59-4
M. Wt: 88.11 g/mol
InChI Key: AVSUMWIDHQEMPD-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Oxiraneethanol has been involved in the synthesis of chiral molecules. For instance, research has been conducted on the stereodivergent opening of trans-1,2-diphenyloxirane, leading to the formation of chiral syn- and anti-2-amino-1,2-diphenylethanols. This process is significant for the development of enantiomerically pure compounds in pharmaceuticals and synthetic chemistry.


Molecular Structure Analysis

The Oxiraneethanol, (2S)- molecule contains a total of 14 bond(s). There are 6 non-H bond(s), 2 rotatable bond(s), 1 three-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 1 ether(s) (aliphatic), and 1 Oxirane(s) .


Chemical Reactions Analysis

A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . Kinetic parameters of β-hydroxypropyl ester formation including reaction orders, rate constants, and activation energies were established at the temperature range 323–353 K .


Physical And Chemical Properties Analysis

Oxiraneethanol, (2S)- is a colorless liquid with a molecular weight of 88.14 g/mol. The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Transposition of Oxirane-Ethanols

A study by Bats et al. (1976) explored the rearrangement of oxiraneethoxytributyltins, derived from oxiraneethanols, into 2-oxetanemethanols and/or 3-oxolanols. This reaction, occurring at approximately 200°C, was found to be influenced by the substitution degree of the oxirane ring and the configuration of the oxirane ring. The rearrangement may offer a convenient route to functional oxetanes, highlighting its potential in synthetic organic chemistry (Bats, Moulines, Picard, & Leclercq, 1976).

Conformational Studies

Badawi and Ali (2009) conducted a comprehensive study on the internal rotations and conformational equilibria of oxiraneethanol using DFT-B3LYP/6-311G** level theory. Their findings, which include the prediction of four minima in the CCOH potential energy scans and the assignment of vibrational spectra, contribute significantly to our understanding of oxiraneethanol's molecular structure and behavior (Badawi & Ali, 2009).

Catalytic Applications

Research by Sharghi and Nasseri (2003) highlighted the role of Schiff-Base Metal(II) Complexes in the regioselective ring-opening of 1,2-epoxyethanes, including oxiraneethanol, to produce 2-hydroxyethyl thiocyanates under mild conditions. This process underscores the catalytic utility of oxiraneethanol in producing intermediates for biologically active molecules (Sharghi & Nasseri, 2003).

Enantioselective Synthesis

Rodríguez-Escrich et al. (2005) developed a synthetic, enantiopure chiral resolution reagent, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, derived from enantiopure (2S,3S)-phenylglycidol. This reagent, when reacted with various α-chiral primary and secondary amines, enables a regioselective ring-opening, facilitating the analysis of scalemic mixtures of amines. This research showcases the application of oxiraneethanol derivatives in enantioselective synthesis (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

Chemo-Enzymatic Synthesis

Trincone and Pagnotta (1996) presented a chemo-enzymatic method to synthesize glucosyl derivatives of 2,3-oxirane-dimethanol, demonstrating the utility of oxiraneethanol derivatives in producing bioactive compounds with potential applications in drug development and material science (Trincone & Pagnotta, 1996).

Mechanism of Action

Target of Action

Oxiraneethanol, (2S)-, also known as (S)-2-(Oxiran-2-yl)ethan-1-ol, is a type of oxirane, which are strained three-membered heterocycles . Oxiranes are important target products widely used in industry for the manufacture of various chemical substances, including highly heat resistant and chemically stable materials . They are also valuable intermediate products for organic synthesis . A number of biologically relevant molecules contain an oxirane ring, which exhibit antitumor activity .

Mode of Action

The synthetic value of substituted oxiranes stems from their ability to readily undergo three-membered ring opening with high stereo- and regioselectivity by the action of a number of nucleophiles to produce vicinal di- or trifunctional derivatives . This makes oxiranes promising substrates for studying various transformations .

Biochemical Pathways

Oxiranes are involved in a variety of biochemical pathways. They can be transformed into ethers by acid catalysis or by means of alkoxides . The reaction starts by protonation of the hydroxyl of the alcohol . Treatment of an alcohol with a suitable base generates an alkoxide which by nucleophilic displacement on an alkyl halide produces an ether .

Pharmacokinetics

It is known that the pharmacokinetics of ethanol, a related compound, is influenced by a combination of both genetic and environmental factors, and also from the nonlinear nature of ethanol disposition, experimental design, subject selection strategy and dose dependency .

Result of Action

The result of the action of oxiraneethanol, (2S)-, is largely dependent on its reactions with other compounds. For example, it can react with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . It can also undergo acid-catalyzed ring opening to afford trifunctional derivatives .

Action Environment

The action environment can greatly influence the action, efficacy, and stability of oxiraneethanol, (2S)-. For instance, the presence of mineral acids can lead to the formation of alkenes from alcohols . Additionally, the presence of a suitable base can lead to the formation of ethers . The stability of these compounds under a wide variety of conditions, such as in the presence of oxidants, reductants, or acids and bases in aprotic media, is also noteworthy .

Safety and Hazards

The safety data sheet for Oxiraneethanol, (2R)- indicates that it has acute toxicity, both oral (Category 4, H302) and dermal (Category 4) .

properties

IUPAC Name

2-[(2S)-oxiran-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSUMWIDHQEMPD-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxiraneethanol, (2S)-
Reactant of Route 2
Reactant of Route 2
Oxiraneethanol, (2S)-
Reactant of Route 3
Reactant of Route 3
Oxiraneethanol, (2S)-
Reactant of Route 4
Oxiraneethanol, (2S)-
Reactant of Route 5
Reactant of Route 5
Oxiraneethanol, (2S)-
Reactant of Route 6
Oxiraneethanol, (2S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.